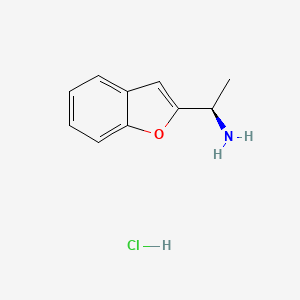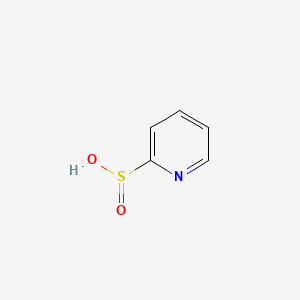![molecular formula C23H29IN4O8 B13658641 2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate](/img/structure/B13658641.png)
2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate is a complex organic compound with a molecular formula of C23H29IN4O8 and a molecular weight of 616.4028 . This compound is notable for its unique structure, which includes a pyrrolidinyl ring, an iodobenzoate moiety, and a di-Boc-guanidino group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
The synthesis of 2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate involves multiple steps. The general synthetic route includes the following steps:
Formation of the pyrrolidinyl ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinyl ring.
Introduction of the iodobenzoate moiety: This step involves the iodination of a benzoate precursor.
Attachment of the di-Boc-guanidino group: This step involves the protection of the guanidino group with Boc (tert-butoxycarbonyl) groups, followed by its attachment to the pyrrolidinyl ring.
The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained .
Análisis De Reacciones Químicas
2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodobenzoate moiety can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield the free guanidino group.
Coupling Reactions: The compound can participate in coupling reactions with other molecules to form more complex structures.
Common reagents used in these reactions include acids for deprotection, nucleophiles for substitution, and coupling agents for forming new bonds .
Aplicaciones Científicas De Investigación
2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialized chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate involves its interaction with specific molecular targets. The di-Boc-guanidino group can interact with enzymes and proteins, potentially inhibiting their activity or modifying their function. The iodobenzoate moiety can participate in halogen bonding, which can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds to 2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate include:
2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate: This compound has a similar pyrrolidinyl ring and benzoate moiety but differs in the substituents attached to the benzoate ring.
2,5-Dioxo-1-pyrrolidinyl 3-methyl-3H-diazirine-3-propanoate: This compound has a diazirine group instead of the di-Boc-guanidino group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C23H29IN4O8 |
|---|---|
Peso molecular |
616.4 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]methyl]-5-iodobenzoate |
InChI |
InChI=1S/C23H29IN4O8/c1-22(2,3)34-20(32)26-19(27-21(33)35-23(4,5)6)25-12-13-9-14(11-15(24)10-13)18(31)36-28-16(29)7-8-17(28)30/h9-11H,7-8,12H2,1-6H3,(H2,25,26,27,32,33) |
Clave InChI |
LOWPOADJKZXBFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(=NCC1=CC(=CC(=C1)I)C(=O)ON2C(=O)CCC2=O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



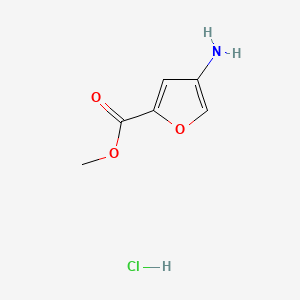
![3-[[(8|A,9S)-6'-methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B13658571.png)
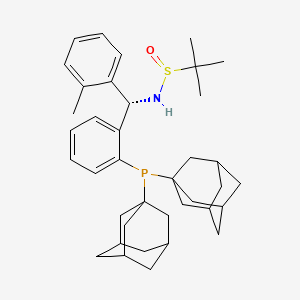
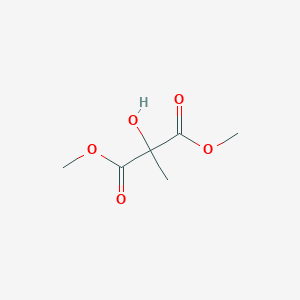
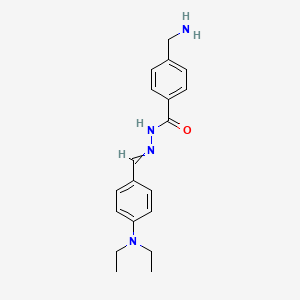
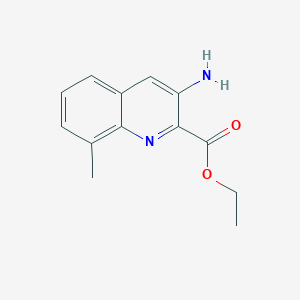

![9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13658602.png)

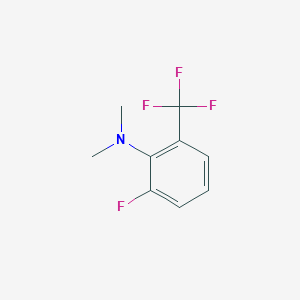
![Methyl 1-[[(Trifluoromethyl)sulfonyl]oxy]-2-naphthoate](/img/structure/B13658620.png)
